molecular formula C19H16O5 B5821934 2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate

2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate

Cat. No. B5821934
M. Wt: 324.3 g/mol
InChI Key: GEBTYNJGFQSCIN-UHFFFAOYSA-N
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Description

2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate, also known as DPOCA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of chromenones, which are known for their diverse biological activities.

Scientific Research Applications

2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has been studied extensively for its potential applications in scientific research. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. In addition, 2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and xanthine oxidase, which are involved in various physiological processes.

Mechanism of Action

The mechanism of action of 2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate is not fully understood. However, it has been proposed that 2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate may exert its biological effects by modulating the activity of certain enzymes and signaling pathways. For example, 2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, 2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has been shown to inhibit the replication of certain viruses, such as herpes simplex virus.

Advantages and Limitations for Lab Experiments

One advantage of using 2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate. One area of interest is the development of 2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate-based drugs for the treatment of cancer and other diseases. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of 2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate. Additionally, further studies are needed to determine the optimal dosing and administration of 2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate in different experimental settings.
In conclusion, 2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate is a synthetic compound with potential applications in scientific research. Its diverse biological activities, low toxicity, and relative ease of synthesis make it an attractive candidate for further investigation. Further research is needed to fully understand the mechanisms underlying its biological effects and to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate involves the reaction of phenoxyacetic acid with 4-hydroxy-2-methyl-2H-chromen-7-one in the presence of acetic anhydride. The resulting product is a yellow crystalline solid with a melting point of 208-210°C.

properties

IUPAC Name

(2,8-dimethyl-4-oxo-3-phenoxychromen-7-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-11-16(23-13(3)20)10-9-15-17(21)19(12(2)22-18(11)15)24-14-7-5-4-6-8-14/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBTYNJGFQSCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=CC=C3)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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